2-(4-Aminophenyl)-2-phenylpropanenitrile

Description

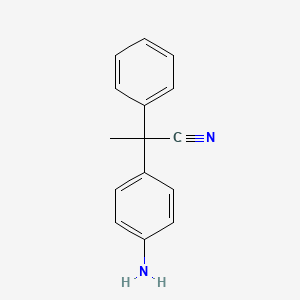

2-(4-Aminophenyl)-2-phenylpropanenitrile is a nitrile-containing aromatic compound characterized by a propanenitrile backbone substituted with a 4-aminophenyl group and a phenyl group at the central carbon. For example:

- Molecular Formula: Based on structurally similar compounds (e.g., 2-(4-Aminophenyl)-2-phenylacetonitrile, CAS 4760-58-1), the molecular formula is inferred to be C₁₅H₁₃N₂ .

- Synthesis: Compounds with analogous structures are synthesized via cyclization reactions (e.g., benzothiazole derivatives using molecular iodine catalysis) or Strecker-type reactions .

- Applications: Such nitriles are often intermediates in pharmaceuticals, particularly in antitumor and antimicrobial agents .

Properties

CAS No. |

22156-68-9 |

|---|---|

Molecular Formula |

C15H14N2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-(4-aminophenyl)-2-phenylpropanenitrile |

InChI |

InChI=1S/C15H14N2/c1-15(11-16,12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10H,17H2,1H3 |

InChI Key |

FXDPMMRRRJRSLY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1=CC=CC=C1)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-2-phenylpropanenitrile typically involves the reaction of 4-aminobenzonitrile with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and conducted in a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .

Chemical Reactions Analysis

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides.

Key Findings:

-

Base-Catalyzed Hydrolysis :

Under alkaline conditions (e.g., KOH), the nitrile group converts to a carboxylate salt, which can be acidified to the free acid .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acid hydrolysis | H2SO4, 80°C | 2-(4-Aminophenyl)-2-phenylpropanoic acid | ~75% | |

| Base hydrolysis | KOH, H2O, reflux | Potassium carboxylate derivative | — |

Nucleophilic Substitution

The amino group on the phenyl ring participates in electrophilic aromatic substitution (EAS) reactions.

Example Reaction: Diazotization

The –NH2 group can be diazotized to form diazonium salts, enabling coupling or substitution reactions (Reaction 2):

textAr–NH2 + NaNO2 + HCl → Ar–N2+Cl−

Applications :

-

Synthesis of azo dyes via coupling with phenols or amines.

-

Sandmeyer reactions to introduce halogens or other substituents.

Limitations : Steric hindrance from the adjacent phenyl groups may reduce reaction efficiency.

Reduction Reactions

The nitrile group can be reduced to a primary amine using agents like LiAlH4 or catalytic hydrogenation (Reaction 3):

textR–CN + 4 H2 → R–CH2NH2

Conditions :

-

Catalytic Hydrogenation : H2 (1 atm), Raney Ni, 25°C.

-

Lithium Aluminum Hydride : LiAlH4 in dry ether, reflux.

Product : 2-(4-Aminophenyl)-2-phenylpropylamine.

Oxidation Reactions

The amino group is susceptible to oxidation, particularly under strong oxidizing conditions:

Pathway:

textAr–NH2 → Ar–NO2 (under HNO3, H2SO4)

Challenges :

-

Over-oxidation may degrade the aromatic ring.

-

Steric effects from the bulky substituents could hinder reaction progress.

Cyclization Reactions

The nitrile and amine groups can participate in cyclocondensation to form heterocycles.

Example: Formation of Imidazolines

Reaction with ethylenediamine under heat yields imidazoline derivatives (Reaction 4):

textR–CN + H2N–CH2CH2–NH2 → Imidazoline + NH3

Conditions : Ethanol, reflux, 6–8 hours .

Biological Activity Implications

While not a direct chemical reaction, the compound’s interactions with biological systems involve:

-

Enzyme Inhibition : Potential binding to active sites via hydrogen bonding (nitrile/amine).

-

Cytotoxicity : Nitriles often exhibit toxicity through metabolic release of cyanide.

Mechanistic Insights

-

Steric Effects : The bulky phenyl groups hinder nucleophilic attacks on the nitrile carbon, favoring acid-catalyzed hydrolysis over direct nucleophilic substitution.

-

Electronic Effects : The electron-donating –NH2 group activates the aromatic ring for EAS but deactivates it toward nitration/oxidation.

Scientific Research Applications

2-(4-Aminophenyl)-2-phenylpropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential antitumor properties and as a precursor for drug development.

Industry: Utilized in the production of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-2-phenylpropanenitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 2-(4-Aminophenyl)-2-phenylpropanenitrile derivatives are highly dependent on substituent variations. Key analogs include:

Table 1: Structural Analogs and Substituent Effects

Key Observations :

- Electron-Donating Groups (e.g., -OCH₃) : Increase solubility in polar solvents and alter NMR chemical shifts .

- Hydroxymethyl (-CH₂OH) : Introduces hydrogen-bonding capacity, impacting crystallinity and bioavailability .

Table 2: Comparative Antitumor and Antimicrobial Activities

Key Findings :

- Antitumor Activity: Benzothiazole analogs (e.g., 2-(4-Aminophenyl)benzothiazole) exhibit potent cytotoxicity due to metabolic activation into reactive intermediates .

- Antimicrobial Activity: Hydrazide derivatives with hydroxyl or dihydroxyphenyl substituents show superior microbial inhibition compared to amino-substituted analogs .

Biological Activity

2-(4-Aminophenyl)-2-phenylpropanenitrile, a compound with the chemical formula C15H14N2, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a phenyl group and an amino group attached to a propanenitrile backbone. Its structural features may contribute to its biological activity, particularly in interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of derivatives related to this compound. For instance, compounds derived from similar structures have shown activity against human adenovirus (HAdV), with some exhibiting low micromolar potency and high selectivity indexes in vitro. One study reported that certain derivatives displayed an IC50 value of 0.27 μM against HAdV, indicating significant antiviral efficacy while maintaining low cytotoxicity levels (CC50 = 156.8 μM) .

Antioxidant Properties

The antioxidant capacity of related compounds has been assessed using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) method. The results suggest that these compounds can effectively scavenge free radicals, which may contribute to their protective effects against oxidative stress .

The mechanisms underlying the biological activities of this compound and its derivatives are still being elucidated. Preliminary studies suggest that these compounds may interfere with viral replication processes or modulate oxidative stress pathways.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.